

# infrared spectroscopy of 2-Chloro-5-methylpyridin-3-ol functional groups

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Chloro-5-methylpyridin-3-ol

Cat. No.: B1415055

[Get Quote](#)

An In-Depth Guide to the Infrared Spectroscopy of **2-Chloro-5-methylpyridin-3-ol**: A Comparative Analysis

## Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the infrared (IR) spectrum of **2-Chloro-5-methylpyridin-3-ol**, a heterocyclic compound of interest in synthetic chemistry. As a substituted pyridinol, its structure presents a unique combination of functional groups whose vibrational characteristics are sensitive to electronic and steric effects. Understanding its IR spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation.

This document moves beyond a simple peak-listing approach. It delves into the rationale behind the observed absorption frequencies, comparing them with structurally related analogues—3-Hydroxypyridine, 2-Chloropyridine, and Phenol—to provide a deeper understanding of how substituent effects manifest in vibrational spectroscopy. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently apply these principles in their own laboratory settings.

## Molecular Structure and Key Vibrational Modes

**2-Chloro-5-methylpyridin-3-ol** ( $C_6H_6ClNO$ ) is an aromatic heterocyclic compound.<sup>[1]</sup> Its IR spectrum is a composite of the vibrational modes of its distinct functional groups: the hydroxyl (-OH) group, the pyridine ring, the carbon-chlorine (C-Cl) bond, and the methyl (-CH<sub>3</sub>) group.

The interpretation of its spectrum relies on identifying the characteristic frequencies associated with the stretching and bending motions of these groups.

Caption: Molecular structure of **2-Chloro-5-methylpyridin-3-ol**.

## Interpreting the Spectrum: A Functional Group Analysis

An infrared spectrum is typically analyzed in two main regions: the functional group region ( $4000\text{--}1500\text{ cm}^{-1}$ ) and the fingerprint region ( $1500\text{--}400\text{ cm}^{-1}$ ).<sup>[2]</sup> The former contains absorptions for specific bond types, while the latter consists of complex vibrations characteristic of the molecule as a whole.

### O-H and C-O Vibrations (The Hydroxyl Group)

- O-H Stretching: Due to intermolecular hydrogen bonding, the hydroxyl group in **2-Chloro-5-methylpyridin-3-ol** is expected to exhibit a strong, broad absorption band in the  $3200\text{--}3500\text{ cm}^{-1}$  range.<sup>[3][4][5]</sup> This broadening is a hallmark of associated -OH groups, where a distribution of hydrogen bond strengths causes a range of vibrational frequencies.<sup>[6][7]</sup> In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), a sharper, less intense peak would appear around  $3600\text{ cm}^{-1}$ .<sup>[4][7]</sup>
- O-H Bending: The in-plane bending vibration of the O-H bond typically appears in the  $1350\text{--}1450\text{ cm}^{-1}$  region. This peak is often of medium intensity and can sometimes be coupled with other vibrations.<sup>[5][8]</sup>
- C-O Stretching: The C-O stretching vibration for a phenol or pyridinol is diagnostically important. It appears as a strong band, typically at a higher frequency than that of aliphatic alcohols, due to the increased bond strength from resonance with the aromatic ring. For phenols, this peak is found around  $1220\text{ cm}^{-1}$ .<sup>[9][10]</sup> A similar strong absorption is expected for **2-Chloro-5-methylpyridin-3-ol** in the  $1200\text{--}1300\text{ cm}^{-1}$  range.

### Aromatic and Pyridine Ring Vibrations

- Aromatic C-H Stretching: The stretching of C-H bonds on the pyridine ring gives rise to sharp, weak-to-medium intensity bands just above  $3000\text{ cm}^{-1}$ , typically in the  $3000\text{--}3100\text{ cm}^{-1}$  range.

$\text{cm}^{-1}$  range.[11][12][13][14] This is a key feature that distinguishes aromatic C-H bonds from aliphatic C-H bonds, which absorb below  $3000 \text{ cm}^{-1}$ .[13]

- Ring C=C and C=N Stretching: The pyridine ring exhibits a series of complex stretching vibrations analogous to those of benzene, appearing in the  $1400\text{--}1600 \text{ cm}^{-1}$  region.[13][15][16] These bands, often appearing as a pair or a group of sharp absorptions, are due to the stretching of the C=C and C=N double bonds within the aromatic system.[16]

## Aliphatic C-H Vibrations (The Methyl Group)

- C-H Stretching: The methyl group will produce characteristic C-H stretching absorptions just below  $3000 \text{ cm}^{-1}$ . Typically, one sees an asymmetric stretch ( $\sim 2960 \text{ cm}^{-1}$ ) and a symmetric stretch ( $\sim 2870 \text{ cm}^{-1}$ ).[17]
- C-H Bending: Asymmetric and symmetric C-H bending (deformation) modes for the methyl group are expected around  $1460 \text{ cm}^{-1}$  and  $1375 \text{ cm}^{-1}$ , respectively. These can sometimes overlap with the aromatic ring vibrations.

## C-Cl Vibration

- C-Cl Stretching: The carbon-chlorine stretching vibration is typically found in the fingerprint region. For chloro-aromatic compounds, this absorption is expected in the  $850\text{--}550 \text{ cm}^{-1}$  range.[11][18] Its exact position can be influenced by the substitution pattern on the ring.

## A Comparative Spectroscopic Analysis

To fully appreciate the spectral features of **2-Chloro-5-methylpyridin-3-ol**, it is instructive to compare its expected spectrum with those of simpler, related molecules. The presence of chloro, methyl, and hydroxyl groups, along with the nitrogen heteroatom, all influence the final spectrum.

| Functional Group<br>Vibration       | 2-Chloro-5-methylpyridin-3-ol<br>(Expected) | 3-Hydroxypyridine[19][20]<br>[21]      | 2-Chloropyridine[15]           | Phenol[9]                              | Causality of Spectral Shifts                                                                                                  |
|-------------------------------------|---------------------------------------------|----------------------------------------|--------------------------------|----------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|
| O-H Stretch<br>(H-bonded)           | ~3200-3500<br>cm <sup>-1</sup> (Broad)      | ~3200-3500<br>cm <sup>-1</sup> (Broad) | Absent                         | ~3200-3550<br>cm <sup>-1</sup> (Broad) | The broadness is due to hydrogen bonding. The chloro and methyl groups have minor electronic effects on the O-H bond itself.  |
| Aromatic C-H Stretch                | ~3000-3100<br>cm <sup>-1</sup>              | ~3000-3100<br>cm <sup>-1</sup>         | ~3000-3100<br>cm <sup>-1</sup> | ~3030 cm <sup>-1</sup>                 | Characteristic of sp <sup>2</sup> C-H bonds in aromatic systems.[14]                                                          |
| Aliphatic C-H Stretch               | ~2850-2960<br>cm <sup>-1</sup>              | Absent                                 | Absent                         | Absent                                 | Unique to the methyl group substituent.                                                                                       |
| Aromatic Ring Stretch<br>(C=C, C=N) | ~1400-1600<br>cm <sup>-1</sup>              | ~1400-1600<br>cm <sup>-1</sup>         | ~1400-1600<br>cm <sup>-1</sup> | ~1450-1600<br>cm <sup>-1</sup>         | Substituents (Cl, CH <sub>3</sub> ) alter the ring's electron density and symmetry, causing shifts in these bands compared to |

the parent  
pyridinol.

Characteristic  
of a  
phenolic/pyrid  
inol C-O  
bond, which  
is stronger  
than in  
aliphatic  
alcohols.[6]  
[10]

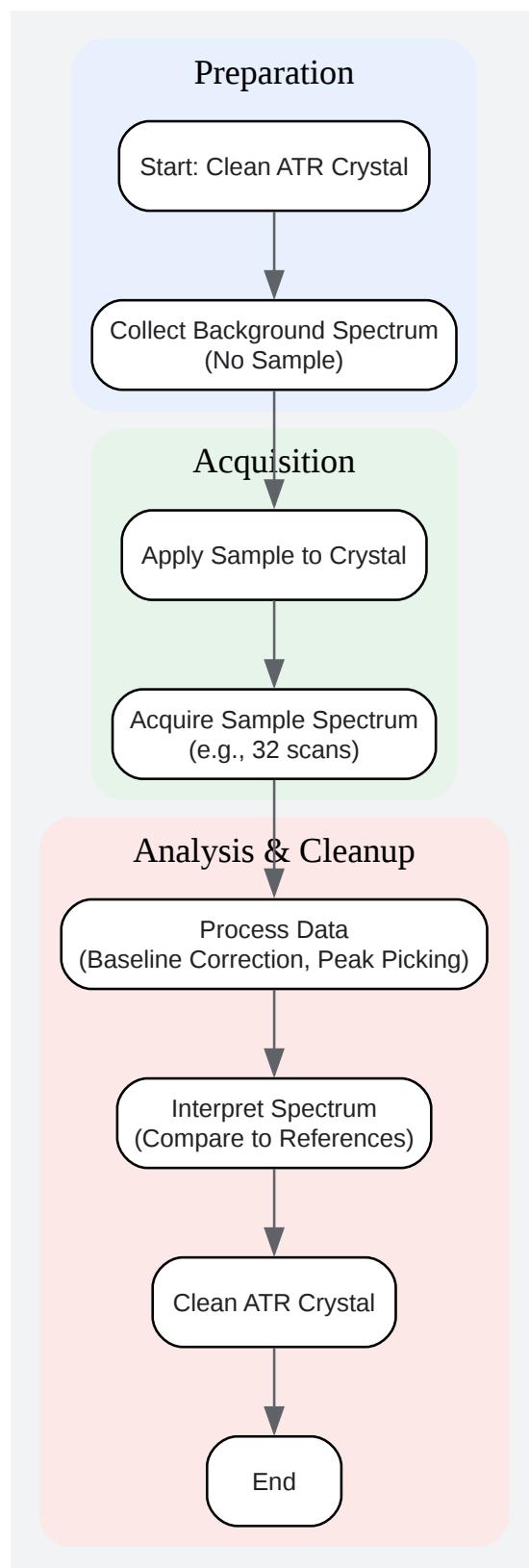
C-O Stretch      ~1200-1300      ~1200-1300      Absent      ~1220 cm<sup>-1</sup>

C-Cl Stretch      ~550-850      Absent      ~750 cm<sup>-1</sup>      Absent

Directly  
identifies the  
presence of  
the carbon-  
chlorine  
bond.

## Recommended Experimental Protocols

Accurate and reproducible IR spectra are foundational to correct interpretation. Attenuated Total Reflectance (ATR) is often the preferred method for its simplicity and minimal sample preparation.[22]


### Protocol 1: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) allows for the direct analysis of liquid or solid samples by placing them in contact with a high-refractive-index crystal (e.g., diamond or zinc selenide).[22]

Step-by-Step Methodology:

- Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

- Crystal Cleaning: Thoroughly clean the ATR crystal surface using a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Dry the crystal completely.
- Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This step is critical as it subtracts the spectral contributions of atmospheric CO<sub>2</sub> and water vapor, as well as any intrinsic absorbance from the ATR crystal itself.
- Sample Application: Place a small amount of **2-Chloro-5-methylpyridin-3-ol** (a single drop if liquid, or a small amount of powder to cover the crystal if solid) onto the ATR crystal. If the sample is solid, use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.
- Spectrum Acquisition: Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.
- Post-Acquisition Cleaning: Remove the sample and thoroughly clean the ATR crystal as described in Step 2 to prevent cross-contamination.



[Click to download full resolution via product page](#)

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

## Conclusion

The infrared spectrum of **2-Chloro-5-methylpyridin-3-ol** provides a rich set of absorption bands that serve as a definitive fingerprint for its molecular structure. The key diagnostic features include a broad O-H stretch indicative of hydrogen bonding, aromatic C-H stretches above  $3000\text{ cm}^{-1}$ , a strong phenolic C-O stretch, and characteristic pyridine ring vibrations. Comparative analysis with related compounds like 3-hydroxypyridine and 2-chloropyridine is crucial for confidently assigning these bands and understanding the electronic influence of the chloro and methyl substituents. By following standardized protocols such as ATR-FTIR, researchers can obtain high-quality, reliable spectra essential for both qualitative identification and quantitative analysis in drug development and chemical research.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. PubChemLite - 2-chloro-5-methylpyridin-3-ol (C<sub>6</sub>H<sub>6</sub>CINO) [pubchemlite.lcsb.uni.lu]
- 2. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Infrared Spectrometry [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. infrared spectrum of phenol C<sub>6</sub>H<sub>6</sub>O C<sub>6</sub>H<sub>5</sub>OH prominent wavenumbers cm<sup>-1</sup> detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. asianpubs.org [asianpubs.org]
- 16. elixirpublishers.com [elixirpublishers.com]
- 17. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 3-Hydroxypyridine(109-00-2) IR Spectrum [chemicalbook.com]
- 20. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 3-Pyridinol [webbook.nist.gov]
- 22. mt.com [mt.com]
- To cite this document: BenchChem. [infrared spectroscopy of 2-Chloro-5-methylpyridin-3-ol functional groups]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1415055#infrared-spectroscopy-of-2-chloro-5-methylpyridin-3-ol-functional-groups>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)